molecular formula C16H19N3O3S2 B4649923 N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide

N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B4649923
M. Wt: 365.5 g/mol
InChI Key: IUCBIZRVOUIUQN-UHFFFAOYSA-N
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Description

N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a piperidine ring, a sulfonyl group, a benzothiazole moiety, and a cyclopropanecarboxamide group, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the sulfonyl group through sulfonation. The final step involves the formation of the cyclopropanecarboxamide group, which can be accomplished using cyclopropanecarbonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of robust catalysts to facilitate the various steps involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide can undergo several types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, dihydrobenzothiazole derivatives, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the benzothiazole moiety can participate in π-π stacking interactions. These interactions can lead to the inhibition of enzyme activity or receptor binding, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the cyclopropanecarboxamide group, in particular, adds rigidity to the molecule, potentially enhancing its binding affinity and specificity for certain targets .

Properties

IUPAC Name

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c20-15(11-4-5-11)18-16-17-13-7-6-12(10-14(13)23-16)24(21,22)19-8-2-1-3-9-19/h6-7,10-11H,1-5,8-9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCBIZRVOUIUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide
Reactant of Route 2
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N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide

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